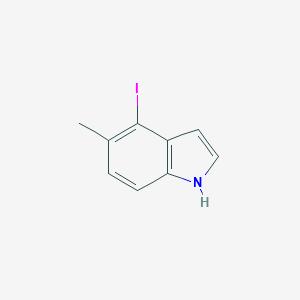

4-iodo-5-methyl-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-iodo-5-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8IN/c1-6-2-3-8-7(9(6)10)4-5-11-8/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNSFOCGDLSHPDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)NC=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Iodo 5 Methyl 1h Indole and Its Precursors

Regioselective Functionalization of Indoles: Historical and Modern Approaches

The functionalization of the indole (B1671886) ring is a well-trodden path in organic synthesis, with a rich history of methods development. Historically, electrophilic substitution reactions were the primary means of modifying the indole nucleus. However, these reactions typically favor substitution at the electron-rich pyrrole (B145914) ring, most notably at the C3 position. Achieving substitution on the benzene (B151609) ring, particularly at the less reactive C4 position, has necessitated the development of more sophisticated and regioselective strategies.

Modern approaches have increasingly turned to transition-metal-catalyzed C-H activation and directed metalation techniques. These methods offer a powerful toolkit for the precise installation of functional groups at specific positions of the indole core, overcoming the inherent reactivity patterns of the molecule.

C-H Activation and Direct Iodination Strategies

Direct C-H activation has emerged as a highly atom-economical and efficient strategy for the functionalization of indoles. This approach avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences.

While the direct C4-iodination of 5-methyl-1H-indole is not prominently documented, studies on the regioselective iodination of other indole derivatives provide valuable insights. For instance, a method for the highly regioselective direct iodination of the C5-H bond of indoles has been reported. This process often utilizes an iodinating agent in the presence of a catalyst or directing group to achieve high selectivity.

In a related example, the synthesis of 5-iodo-4-methyl-1H-indole-3-carbaldehyde has been achieved with a 74% yield. Current time information in Chatham County, US. This reaction highlights the feasibility of introducing iodine onto the benzene ring of a methyl-substituted indole, albeit at the C5 position. The conditions for this transformation, along with those for other related iodoindoles, are summarized in the table below.

| Entry | Substrate | Product | Reagents and Conditions | Yield (%) |

| 1 | 4-Methyl-1H-indole-3-carbaldehyde | 5-Iodo-4-methyl-1H-indole-3-carbaldehyde | Iodosuccinimide (NIS), BF3·Et2O, CH2Cl2, rt | 74 |

| 2 | 1H-Indole-3-carbaldehyde | 5-Iodo-1H-indole-3-carbaldehyde | NIS, BF3·Et2O, CH2Cl2, rt | 78 |

| 3 | 6-Methyl-1H-indole-3-carboxylate | Methyl 5-iodo-6-methyl-1H-indole-3-carboxylate | NIS, BF3·Et2O, CH2Cl2, rt | 74 |

These examples demonstrate that direct iodination of the benzene ring of indoles is a viable strategy, with the regioselectivity being influenced by the substitution pattern and the reaction conditions employed.

Iodine can also play a crucial role in the construction of the indole ring itself. Iodine-mediated cyclization reactions of appropriately substituted precursors, such as enamines or alkynes, can lead to the formation of iodoindoles. For example, the synthesis of 3H-indoles has been accomplished through the iodine-mediated intramolecular cyclization of enamines. nih.gov This type of strategy involves the electrophilic attack of iodine on a double or triple bond, followed by an intramolecular cyclization and subsequent aromatization to yield the indole core. While not a direct route to 4-iodo-5-methyl-1H-indole from a pre-formed indole, it represents a powerful method for constructing such molecules from acyclic precursors.

Metalation-Directed Functionalization at Specific Positions of Indoles

To overcome the challenge of functionalizing the C4 position, chemists have long relied on metalation strategies. These methods involve the introduction of a metal at a specific position, which is then replaced by an electrophile, in this case, iodine.

A classic approach to achieve C4-iodination involves the chloromercuration of an N-protected indole followed by iodination. For instance, a series of N-p-toluenesulfonyl indoles have been regioselectively chloromercurated at the C4 position. The resulting organomercury intermediate is then treated with iodine to afford the corresponding 4-iodoindole. researchgate.net This two-step sequence provides a reliable, albeit stoichiometric and less environmentally friendly, method for accessing C4-iodinated indoles. The use of a protecting group on the indole nitrogen is often crucial for the success of this methodology.

Thallation and mercuration have been historically employed for the C4-functionalization of indoles, particularly when a substituent is present at the C3 position. These methods, similar to chloromercuration, proceed via an organometallic intermediate that can be subsequently trapped with iodine.

More modern and widely used is the directed ortho-lithiation strategy. This method typically involves the use of a directing group on the indole, often at the N1 or C3 position, which directs an organolithium base to deprotonate the adjacent C-H bond. For C4-functionalization, a directing group at the C3 position can facilitate lithiation at the C4 position. The resulting aryllithium species is then quenched with an iodine source, such as molecular iodine, to furnish the 4-iodoindole. The success of this approach is highly dependent on the choice of the directing group and the reaction conditions.

Selective Lithiation of Substituted Indoles

Lithiation is a powerful tool for the C-H functionalization of aromatic and heteroaromatic compounds. In indole chemistry, selective lithiation enables the introduction of various electrophiles at specific positions on the indole ring. However, the high acidity of the N-H proton necessitates the use of an N-protecting group to prevent simple deprotonation at the nitrogen atom. bhu.ac.in The choice of protecting group can strategically direct the lithiation to a desired carbon atom. bhu.ac.in

Key strategies for selective lithiation include:

Directed ortho-Metalation: The use of a directing group on the nitrogen atom can facilitate lithiation at an adjacent position. The tert-butoxycarbonyl (Boc) group is particularly effective for this purpose. For instance, while 1-(tert-butoxycarbonyl)indole undergoes selective lithiation at the C-2 position, the corresponding 1-(tert-butoxycarbonyl)indoline is selectively lithiated at the C-7 position of the benzenoid ring. orgsyn.org This C-7 lithiated species can then react with a range of electrophiles, including iodine, to introduce functionality at this position. orgsyn.org

Halogen-Lithium Exchange: This method is highly effective for regioselective metalation when a halogen atom is already present on the indole ring. Treatment of a dihaloindole with an organolithium reagent, typically tert-butyllithium (B1211817) (t-BuLi), can result in the selective exchange of one halogen atom for lithium. For example, treating 2,3-dibromo-1-methylindole with t-BuLi effects a clean monolithiation at the C-2 position, leaving the C-3 bromine intact for subsequent reactions. researchgate.net Similarly, 1-alkyl-5,7-dibromoindoles undergo a highly selective lithium-bromine exchange at the 7-position when treated with t-BuLi in ether. researchgate.net

These lithiated intermediates are versatile and can be quenched with an iodinating agent to produce iodoindoles, which are crucial precursors for more complex molecules.

Transition Metal-Catalyzed Cross-Coupling Reactions in Halogenated Indole Synthesis

Palladium-catalyzed cross-coupling reactions are indispensable in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The Sonogashira and Suzuki-Miyaura couplings are particularly prominent in the synthesis and functionalization of halogenated indoles.

The Sonogashira reaction creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.org This reaction is a cornerstone of indole synthesis, often employed in a domino sequence involving coupling followed by cyclization. tandfonline.com

A common and powerful approach involves the palladium-catalyzed annulation of ortho-haloanilines with terminal alkynes. nih.govmdpi.com The initial Sonogashira coupling yields a 2-alkynylaniline intermediate, which then undergoes an intramolecular cyclization to form the 2-substituted indole ring. nih.govmdpi.com This method allows for significant diversity in the final product, depending on the chosen aniline (B41778) and alkyne starting materials. tandfonline.com The reaction can be performed in a one-pot procedure, enhancing its efficiency. nih.gov

| Catalyst System | Base | Solvent | Temperature | Application | Yield | Reference |

| Pd(PPh₃)₂Cl₂, CuI | Triethylamine | DMF | Room Temp | Synthesis of 2-phenylindoles from o-haloanilines | Moderate-Good | nih.gov |

| Cu@N-C | Na₂CO₃ | DMSO | 130 °C | Synthesis of N-acetyl-2-substituted indoles | Good-Excellent | tandfonline.com |

| Pd(OAc)₂, Cy-DHTP | K₂CO₃ | Dioxane | 100 °C | Synthesis of 4-chloroindoles from N-tosyl-2,3-dichloroaniline | High | researchgate.net |

This strategy has also been applied to the synthesis of 4-chloroindoles from N-tosyl-2,3-dichloroaniline, where an ortho-selective Sonogashira coupling is followed by cyclization. researchgate.net

The Suzuki-Miyaura coupling reaction, which pairs an organoboron compound with an organohalide in the presence of a palladium catalyst, is a robust method for forming C-C bonds. nih.gov It is widely used for the functionalization of the indole scaffold, including at positions on the benzenoid ring that are often challenging to access. rsc.org

This reaction can be used to introduce aryl or heteroaryl groups onto a pre-existing haloindole. For instance, 5,7-dibromoindoles can be subjected to a double Suzuki-Miyaura coupling to efficiently synthesize 5,7-diarylindoles. rsc.org The reaction can be performed in water, offering a green and convenient arylation strategy. rsc.org Furthermore, a one-pot Suzuki-Miyaura coupling followed by a cyclization cascade has been developed to synthesize 2-substituted indoles from acyclic precursors. acs.org

| Substrate | Boron Reagent | Catalyst | Base | Solvent | Application | Yield | Reference |

| 5,7-dibromoindole | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Water | Synthesis of 5,7-diarylindoles | up to 91% | rsc.org |

| N-methyl-3-vinyl indole | Alkyl borane (B79455) (from hydroboration) | Pd(dppf)Cl₂ | K₃PO₄ | THF/H₂O | Functionalization at C-3β | Good | nih.gov |

| 3-iodo-1H-indazole | Organoboronic acid | PdCl₂(dppf) | Various | BMImBF₄ | C-3 functionalization | Good | mdpi.com |

Synthesis from Dihalophenol Derivatives via Rearrangement and Cyclization

A notable pathway to 4-halo-1H-indoles proceeds from readily available 2,3-dihalophenol derivatives. nih.govresearchgate.net This multi-step synthesis involves two key transformations: a Smiles rearrangement and a subsequent Sonogashira coupling/cyclization sequence. researchgate.netnih.gov

The process begins with the conversion of the 2,3-dihalophenol into an intermediate that undergoes a Smiles rearrangement to furnish a 2,3-dihaloanilide. researchgate.net This anilide is then subjected to a one-pot or stepwise Sonogashira coupling with a terminal alkyne, followed by a base-mediated cyclization (e.g., using NaOH) to afford the 4-halo-1H-indole. nih.gov This methodology provides regioselective access to 4-functionalized indoles, which can be further modified to produce a wide variety of derivatives. researchgate.netnih.gov

Synthesis of Methylated Indole Precursors and Derivatives

The synthesis of the target compound, this compound, requires access to methylated indole precursors, most notably 4-methylindole (B103444).

Approaches to 4-Methylindole and Related Derivatives

4-Methylindole is a crucial precursor that can be synthesized through several established methods.

Fischer Indole Synthesis : This is one of the most common and classic methods for indole synthesis. For 4-methylindole, the reaction involves the acid-catalyzed condensation of a substituted phenylhydrazine (B124118) with an appropriate ketone or aldehyde.

Cyclization of N-(2-methylphenyl)acetamide : This method involves the intramolecular cyclization of N-(2-methylphenyl)acetamide, typically using a dehydrating agent like polyphosphoric acid, to form the indole ring.

Synthesis from m-Toluidine (B57737) : 4-Methylindole can also be prepared from m-toluidine and ethylene (B1197577) glycol. prepchem.com

Once 4-methylindole is obtained, it can be halogenated to introduce an iodine atom. Direct iodination of indole derivatives often occurs at the electron-rich C3 or C5 positions. For example, direct iodination of 1H-indole-3-carbaldehyde can be achieved with iodine in the presence of silver nitrate (B79036) to yield 5-iodo-1H-indole-3-carbaldehyde. rsc.org A similar strategy could potentially be applied to a suitably protected 4-methylindole derivative to achieve iodination at the C5 position, or a more directed synthesis starting from a pre-iodinated aniline could be employed to construct the this compound scaffold.

Synthesis of Indoles with Methyl Substituents via Cyclization Reactions

The introduction of methyl groups onto the indole nucleus can be achieved through various cyclization strategies wherein a methylated precursor is used to construct the heterocyclic ring. Cyclization reactions are fundamental to forming the indole core, and the nature of the precursor dictates the final substitution pattern.

The Bartoli indole synthesis, for instance, is a powerful method for creating 7-substituted indoles and can be adapted for other substitution patterns. researchgate.net This reaction involves the treatment of an ortho-substituted nitroarene with a vinyl Grignard reagent. onlineorganicchemistrytutor.comjk-sci.com For example, the synthesis of 3,7-dimethylindole is accomplished using o-nitrotoluene and propenyl Grignard reagent, demonstrating the incorporation of a methyl group from the starting nitroarene onto the resulting indole ring. wikipedia.org The reaction proceeds through a thermofisher.comthermofisher.com-sigmatropic rearrangement, where the steric bulk of the ortho substituent, such as a methyl group, can increase the reaction yield. wikipedia.org

Another significant cyclization method involves palladium-catalyzed reactions. The cyclization of 2-alkynylaniline derivatives, which can be prepared from ortho-haloanilines, is a major approach to building 2-substituted and 2,3-disubstituted indoles. mdpi.com Furthermore, biocatalytic methods have emerged for the stereoselective methylation of indole derivatives, particularly at the C3 position, using methyltransferases. This approach is valuable in natural product synthesis and offers mild reaction conditions. nih.gov

Convergent and Divergent Synthetic Routes to this compound

The synthesis of a polysubstituted indole like this compound can be approached through either convergent or divergent strategies. A convergent synthesis would involve the coupling of two or more complex fragments late in the synthesis, while a divergent approach would involve modifying a common intermediate to produce a variety of related compounds. escholarship.org

Strategies for Orthogonal Introduction of Iodo and Methyl Groups

The orthogonal synthesis of this compound requires methods that allow for the selective introduction of the iodo and methyl groups without interference. This can be achieved by either functionalizing a pre-formed indole ring or by building the indole from a benzene ring precursor that already contains the desired substituents or precursors to them.

One strategy involves the regioselective functionalization of an indole core. For instance, N-protected indoles can be subjected to regioselective chloromercuration followed by iodination to yield 4-iodoindoles. researchgate.net The methyl group could be present on the starting indole or introduced subsequently. However, direct C-H iodination of indoles often targets the C5 or C3 positions, making the synthesis of a 4-iodo derivative more challenging via this route. rsc.org A robust, multi-step preparation of a functionalized indole has been demonstrated starting from a substituted aniline (4-chloro-3-fluoroaniline), which undergoes protection, regioselective iodination, deprotection, and then cyclization to form the indole ring. acs.org This highlights a strategy of building the substitution pattern on the aniline precursor before indole ring formation. For this compound, a plausible route would start with a 3-methylaniline derivative, which could be selectively iodinated at the position that will become the C4 of the indole.

Another approach is the direct iodination of a substituted indole. Iodine-mediated electrophilic substitution is a common method for introducing iodine into aromatic rings. nih.govbeilstein-journals.org The conditions for such reactions, including the iodinating agent (e.g., N-Iodosuccinimide (NIS), Iodine monochloride), solvent, and temperature, must be carefully optimized to achieve the desired regioselectivity. rsc.orgresearchgate.net

Total Synthesis Approaches Utilizing Classical and Modern Indole Construction Methodologies

Several classical and modern named reactions in organic chemistry are cornerstones for the synthesis of substituted indoles and can be adapted for the total synthesis of this compound.

Fischer Indole Synthesis: This is one of the oldest and most reliable methods for preparing substituted indoles. byjus.com The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is formed from the condensation of a substituted phenylhydrazine and a carbonyl compound like an aldehyde or ketone. thermofisher.comwikipedia.org To synthesize this compound via this method, the key starting material would be (4-iodo-5-methylphenyl)hydrazine. The success of this route is contingent on the accessibility of this specific substituted hydrazine. The reaction can often be performed as a one-pot synthesis without isolating the intermediate hydrazone. thermofisher.comnih.gov

Bartoli Indole Synthesis: The Bartoli reaction provides a direct route to 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents. wikipedia.orgrsc.org This method is particularly useful as classical syntheses often fail to produce this substitution pattern. rsc.org For the synthesis of this compound, a potential precursor would be 1-iodo-2-methyl-3-nitrobenzene. In this case, the methyl group is ortho to the nitro group, which is known to facilitate the reaction and lead to higher yields. jk-sci.com The reaction with a vinyl Grignard reagent would then construct the pyrrole portion of the indole. The flexibility of the Bartoli synthesis allows for a range of substituents on the nitroarene, including halogens and alkyl groups. researchgate.netjk-sci.com

Larock Indole Synthesis: This powerful method involves the palladium-catalyzed heteroannulation of an ortho-iodoaniline with a disubstituted alkyne to produce 2,3-disubstituted indoles. ub.eduwikipedia.org A key advantage of the Larock synthesis is that it does not typically require a protecting group on the aniline nitrogen and tolerates a wide array of functional groups. nih.gov To apply this to this compound (which is unsubstituted at C2 and C3), a modification would be needed, such as using an alkyne that allows for subsequent removal of the C2/C3 substituents. A more direct application might involve starting with a precursor like 2,4-diiodo-3-methylaniline. The reaction is highly regioselective, with the bulkier alkyne substituent generally ending up at the C2 position of the indole. ub.edunih.gov Modifications using o-bromoanilines have also been developed, expanding the scope of available starting materials. nih.gov

Optimization of Reaction Conditions and Yields in Indole Synthesis

The efficiency of any synthetic route to this compound heavily relies on the optimization of reaction conditions to maximize yields and minimize side products.

For the Fischer indole synthesis , key parameters to optimize include the choice and concentration of the acid catalyst. Both Brønsted acids (e.g., HCl, H₂SO₄, PPA) and Lewis acids (e.g., ZnCl₂, BF₃) can be used, and the optimal choice depends on the specific substrates. wikipedia.org The reaction temperature and solvent also play crucial roles.

In the Bartoli indole synthesis , yields are significantly influenced by the steric nature of the ortho-substituent on the nitroarene, with bulkier groups generally affording higher yields. jk-sci.comwikipedia.org The stoichiometry of the vinyl Grignard reagent is also critical; typically three equivalents are necessary when starting from a nitroarene. onlineorganicchemistrytutor.comwikipedia.org The choice of solvent, such as THF or diethyl ether, can impact the solubility of the Grignard reagent at low temperatures and thus affect the reaction outcome. researchgate.netjk-sci.com

The Larock indole synthesis has several variables that can be fine-tuned. The palladium catalyst (e.g., Pd(OAc)₂), the potential addition of a phosphine (B1218219) ligand (e.g., PPh₃), the choice of base (e.g., K₂CO₃, Na₂CO₃), and the use of chloride salt additives like LiCl or n-Bu₄NCl are all critical for achieving high yields. wikipedia.orgresearchgate.net LiCl has often been found to be more effective and reproducible than other chloride sources. ub.eduwikipedia.org The reaction conditions can be mild, with some protocols using aqueous media or operating at room temperature. mdpi.comrsc.org

The tables below summarize optimization data for related indole syntheses, illustrating the effect of different reaction parameters.

Table 1: Optimization of Iodine-Catalyzed Electrophilic Substitution of Indoles Reaction conditions were optimized for the synthesis of 3,3'-diindolylmethanes, which involves electrophilic substitution similar to iodination.

Click to view data

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | - | TFE | 80 | 12 | No Reaction |

| 2 | - | H₂O | 100 | 12 | No Reaction |

| 3 | AlCl₃ (10) | MeCN | rt | 5 | 10 |

| 4 | FeCl₃ (10) | MeCN | rt | 5 | 17 |

| 5 | I₂ (10) | MeCN | rt | 5 | 51 |

| 6 | I₂ (10) | MeCN | 40 | 5 | 92 |

| 7 | I₂ (5) | MeCN | 40 | 5 | 81 |

Source: Adapted from research on iodine-catalyzed electrophilic substitution of indoles. nih.gov

Table 2: Optimization of Iodine-Mediated Synthesis of 3H-Indoles via Intramolecular Cyclization Optimization for the synthesis of ethyl 3-methyl-2-phenyl-3H-indole-3-carboxylate.

Click to view data

| Entry | Oxidant | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | I₂ | K₂CO₃ | DMF | 100 | 82 |

| 2 | IBr | K₂CO₃ | DMF | 100 | 60 |

| 3 | I₂ | Cs₂CO₃ | DMF | 100 | 75 |

| 4 | I₂ | Na₂CO₃ | DMF | 100 | 71 |

| 5 | I₂ | K₂CO₃ | DMSO | 100 | 78 |

| 6 | I₂ | K₂CO₃ | Dioxane | 100 | 45 |

| 7 | - | K₂CO₃ | DMF | 100 | No Reaction |

| 8 | I₂ | - | DMF | 100 | No Reaction |

Source: Adapted from research on iodine-mediated intramolecular cyclization of enamines. acs.org

Reactivity and Derivatization of 4 Iodo 5 Methyl 1h Indole

Chemical Transformations Involving the Indole (B1671886) Nucleus

The indole ring system is inherently electron-rich, making it susceptible to electrophilic attack, particularly at the C3 position. However, the substituents at the C4 and C5 positions can influence the regioselectivity and reactivity of these transformations.

Electrophilic Substitution Reactions on the Indole Ring

Electrophilic substitution is a fundamental reaction for functionalizing the indole core. beilstein-journals.org In the context of substituted indoles, the position of the substituent can direct incoming electrophiles. For instance, iodine-catalyzed electrophilic substitution of indoles has been utilized to synthesize diindolylmethanes. beilstein-journals.orgnih.gov While specific studies on 4-iodo-5-methyl-1H-indole are limited, related research on substituted indoles provides valuable insights. For example, the reaction of 4-methoxy-substituted indoles in the synthesis of unsymmetrical diindolylmethanes proceeds in good yields, suggesting that the C4 position can influence the outcome of electrophilic substitution reactions. nih.gov

Nucleophilic Substitution Reactions and C-C Bond Formation at Halogenated Positions

While electrophilic substitution is more common for the indole nucleus itself, nucleophilic substitution reactions are highly relevant for the halogenated position. The iodine atom at the C4 position of this compound is a versatile handle for introducing various functional groups through nucleophilic substitution or, more commonly, through transition-metal-catalyzed cross-coupling reactions, which are discussed in a later section. Direct nucleophilic aromatic substitution on an unactivated aryl iodide is generally difficult. However, in specific cases, such as with 1-hydroxyindole (B3061041) derivatives, nucleophilic substitution at other positions of the indole ring has been observed. clockss.org

Reactivity of the C4-Iodo Moiety in this compound

The carbon-iodine bond at the C4 position is the most reactive site for many chemical transformations, offering a gateway to a wide array of derivatives.

Cross-Coupling Reactions for Further Functionalization (e.g., Sonogashira, Stille)

The iodo group at C4 is an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are pivotal for the synthesis of complex molecules. nih.govresearchgate.net

Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides. It is a powerful tool for introducing alkynyl groups onto the indole scaffold. nih.govresearchgate.net For instance, Sonogashira coupling has been successfully applied to various iodoindoles to create C-C bonds. nih.govthieme-connect.de The reaction of 3-iodo-1H-indole-2-carbonitrile derivatives with various alkynes in the presence of a palladium catalyst and a copper(I) co-catalyst demonstrates the feasibility of this transformation on the indole core. nih.gov

Stille Coupling: This reaction involves the coupling of an organostannane with an organic halide. It has been used to functionalize halogenated thieno[a]dibenzothiophenes, which share structural similarities with functionalized indoles. researchgate.net

Suzuki-Miyaura Coupling: This versatile cross-coupling reaction pairs an organoboron compound with an organic halide. It is widely used for the formation of biaryl compounds. mdpi-res.com Studies on 3-iodo-5-bromoindoles have shown that sequential Suzuki and Sonogashira couplings are possible, highlighting the differential reactivity of halogen substituents that can be exploited for selective functionalization. thieme-connect.de

Below is a table summarizing representative cross-coupling reactions on iodoindoles.

| Coupling Reaction | Reactants | Catalyst/Conditions | Product Type | Reference |

| Sonogashira | 1-Benzyl-3-iodo-1H-indole-2-carbonitrile, Phenylacetylene | PdCl2(PPh3)2, CuI, Et3N | 3-Alkynylindole | nih.gov |

| Suzuki-Miyaura | 3-Iodo-5-bromoindole, 3-Methoxybenzeneboronic acid | Pd(PPh3)4, Na2CO3 | 3-Aryl-5-bromoindole | thieme-connect.de |

| Heck | 1-Benzyl-3-iodo-1H-indole-2-carbonitrile, Olefins | Pd(OAc)2, KOAc, n-Bu4NCl | 3-Vinylindole | nih.gov |

Dehalogenation Reactions

Dehalogenation, the removal of the iodine atom, can be achieved under various conditions. Reductive deiodination can be accomplished using methods like hydrogenation or catalytic transfer hydrogenation. nih.gov For example, a facile method for the preparation of ethyl 5-iodo-1H-indole-2-carboxylate involves a regioselective C3, C5-bisiodination followed by a zinc-mediated C3-dehalogenation, indicating that selective dehalogenation is possible. researchgate.net While this example is for a different position, similar principles could be applied to the C4-iodo position.

Reactivity of the C5-Methyl Group

The methyl group at the C5 position is generally less reactive than the C4-iodo moiety. However, it can still participate in certain chemical transformations, primarily involving oxidation or free-radical reactions. The presence of the methyl group at C5 has been shown to influence the biological activity of resulting compounds. For example, in a series of selenylindoles, the compound with a methyl group at the C5 position demonstrated potent and selective inhibitory activity towards human carbonic anhydrase IX. rsc.org

Side-Chain Functionalization and Modifications

The term "side-chain" in the context of this compound can refer to substituents introduced at various positions on the indole nucleus, primarily at the N1, C3, and C4 positions.

N-Functionalization: The indole nitrogen (N1) possesses a proton that can be removed by strong bases like sodium hydride (NaH) or potassium t-butoxide to generate an indolyl anion. bhu.ac.inrsc.org This nucleophilic species readily reacts with various electrophiles, allowing for the introduction of a wide range of substituents. Common N-functionalization reactions include alkylation with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) and acylation with acyl chlorides. bhu.ac.inacs.org This process is crucial for creating N-substituted derivatives, which can exhibit different properties and reactivity compared to the parent N-H indole. jst.go.jpacs.org

C3-Functionalization: The C3 position of the indole ring is the most nucleophilic carbon and is highly susceptible to electrophilic attack. bhu.ac.in This reactivity allows for a variety of important C-C and C-heteroatom bond-forming reactions.

Friedel-Crafts Acylation: In the presence of a Lewis acid, indoles can be acylated at the C3 position using nitriles or acid chlorides. jst.go.jp

Mannich Reaction: Reaction with formaldehyde (B43269) and a secondary amine (e.g., dimethylamine) yields a 3-aminomethylindole, known as a gramine (B1672134) derivative. These are versatile intermediates for further synthesis. bhu.ac.in

Michael Addition: Indoles can act as nucleophiles in Michael additions to α,β-unsaturated ketones, nitriles, and nitro compounds, leading to the formation of a new C-C bond at the C3 position. bhu.ac.in

Alkylation: Direct C3-alkylation can be achieved with various reagents, such as α-heteroaryl-substituted methyl alcohols under oxidative, metal-free conditions. rsc.org However, the presence of the iodo substituent can sometimes lead to sluggish reactions or product decomposition under certain conditions. chemrxiv.org

C4-Functionalization via Cross-Coupling Reactions: The carbon-iodine bond at the C4 position is a key handle for extensive derivatization through transition-metal-catalyzed cross-coupling reactions. The high reactivity of the C-I bond makes 4-iodoindoles excellent substrates for these transformations. nih.gov

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the iodoindole with a boronic acid or ester, forming a new carbon-carbon bond. It is a powerful method for introducing aryl or vinyl groups at the C4 position. nih.govacs.orgmdpi.com The reaction is tolerant of various functional groups and has been successfully applied to synthesize libraries of highly substituted indoles. nih.gov

Sonogashira Coupling: This reaction involves the palladium- and copper-catalyzed coupling of the iodoindole with a terminal alkyne. researchgate.netnih.gov It provides a direct route to 4-alkynylindoles, which are valuable building blocks for more complex molecules and functional materials. acs.orgthieme-connect.deacs.org

Heck Reaction: The palladium-catalyzed Heck reaction allows for the coupling of the iodoindole with an alkene, forming 4-vinylindole derivatives. semanticscholar.orgresearchgate.netarabjchem.org This method has been utilized to synthesize various functionalized indoles, including those with potential biological activity. arabjchem.orgacs.org

The table below summarizes key side-chain functionalization reactions applicable to the this compound scaffold, based on established reactivity of iodoindoles.

| Position | Reaction Type | Reagents/Catalyst | Product Type | Reference |

|---|---|---|---|---|

| N1 | Alkylation | 1. NaH 2. R-X (e.g., MeI, BnBr) | N-Alkyl-4-iodo-5-methyl-1H-indole | bhu.ac.inacs.org |

| C3 | Acylation | RCOCl / Lewis Acid | 3-Acyl-4-iodo-5-methyl-1H-indole | jst.go.jp |

| C3 | Mannich Reaction | CH₂O, R₂NH | 3-(Dialkylaminomethyl)-4-iodo-5-methyl-1H-indole | bhu.ac.in |

| C4 | Suzuki Coupling | Ar-B(OH)₂, Pd catalyst (e.g., Pd(PPh₃)₄), Base | 4-Aryl-5-methyl-1H-indole | nih.govacs.org |

| C4 | Sonogashira Coupling | R-C≡CH, Pd catalyst (e.g., PdCl₂(PPh₃)₂), CuI, Base | 4-Alkynyl-5-methyl-1H-indole | acs.orgresearchgate.netnih.gov |

| C4 | Heck Reaction | Alkene, Pd catalyst (e.g., Pd(OAc)₂), Base | 4-Vinyl-5-methyl-1H-indole | semanticscholar.orgarabjchem.org |

Stability and Degradation Pathways of this compound

The stability of this compound is influenced by its susceptibility to acidic conditions, oxidation, and light exposure. Understanding these degradation pathways is critical for its synthesis, purification, and storage.

Stability in Acidic and Basic Conditions: Indoles are generally unstable in strong acidic media. The C3 position can be protonated, forming a thermodynamically stable 3H-indolium cation, which can lead to deactivation of the pyrrole (B145914) ring or trigger oligomerization and the formation of tar-like byproducts. bhu.ac.injst.go.jp While the indole N-H is weakly acidic and can be deprotonated by strong bases, the ring system is generally more stable under basic than acidic conditions. bhu.ac.in

Oxidative Degradation: The indole nucleus is prone to oxidation.

Autoxidation: Like many indoles, this compound can undergo slow autoxidation upon exposure to air, a process often catalyzed by light and trace impurities. jst.go.jp

Chemical Oxidation: Strong oxidizing agents can lead to the cleavage of the pyrrole ring. A common degradation pathway for indoles involves the sequential oxidation of the C2 and C3 positions. nih.gov This typically proceeds through a 3-hydroxyoxindole intermediate to yield an isatin (B1672199) (indole-2,3-dione) derivative. rsc.orgnih.gov The presence of a methyl group on the indole ring can affect the rate of microbial degradation, with some studies showing that methyl substitution can inhibit the initial enzymatic hydroxylation, making the compound more persistent. nih.govnih.gov

Witkop Oxidation: The oxidative cleavage of the C2-C3 bond can also be achieved using reagents like hydrogen peroxide, often in a solvent such as hexafluoroisopropanol (HFIP), to yield 2-ketoacetanilide derivatives. researchgate.net

Photolytic Degradation: The carbon-iodine bond is the weakest of the carbon-halogen bonds and is particularly susceptible to cleavage upon exposure to light, especially UV radiation. mdpi.com This photolytic instability can lead to the formation of an indolyl radical and an iodine radical. The indolyl radical can then participate in various secondary reactions, leading to a complex mixture of degradation products. Studies on other iodo-containing organic molecules have shown that exposure to ambient light can cause significant degradation over time. nih.govresearchgate.net Therefore, it is crucial to store this compound in the dark to prevent photodecomposition.

The table below outlines the primary degradation pathways for the this compound structure.

| Condition | Pathway | Key Intermediates/Products | Reference |

|---|---|---|---|

| Strong Acid | Protonation at C3 | 3H-Indolium cation, oligomers/polymers | bhu.ac.injst.go.jp |

| Oxidizing Agents (e.g., O₂, microbes) | Oxidation of Pyrrole Ring | Oxindole and Isatin (indole-2,3-dione) derivatives | nih.govrsc.orgnih.gov |

| Light (especially UV) | Photolysis | Homolytic cleavage of C-I bond, radical species | mdpi.comnih.gov |

Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy of Iodo- and Methyl-Substituted Indoles

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules like 4-iodo-5-methyl-1H-indole. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of each atom.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional techniques that reveal the number and types of hydrogen and carbon atoms in a molecule. In substituted indoles, the chemical shifts (δ) are reported in parts per million (ppm) and are influenced by the electron-donating or electron-withdrawing nature of the substituents. rsc.orgnih.gov

For iodo- and methyl-substituted indoles, the aromatic protons typically resonate in the downfield region of the ¹H NMR spectrum, while the methyl protons appear in the upfield region. rsc.orgnih.gov The iodine atom, being electron-withdrawing, and the methyl group, being electron-donating, significantly influence the chemical shifts of the nearby protons and carbons on the indole (B1671886) ring. For instance, in 5-iodo-4-methyl-1H-indole-3-carbaldehyde, the ¹H NMR spectrum shows distinct signals for the N-H proton (around 12.34 ppm), the aldehyde proton (around 9.88 ppm), and the aromatic and methyl protons at their characteristic positions. rsc.org Similarly, the ¹³C NMR spectrum provides detailed information about the carbon framework. rsc.orgnih.govmdpi.com

Table 1: Predicted ¹H and ¹³C NMR Data for Iodo- and Methyl-Substituted Indoles

| Compound | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| 5-iodo-4-methyl-1H-indole-3-carbaldehyde rsc.org | 12.34 (s, 1H), 9.88 (s, 1H), 8.28 (d, J = 3.2 Hz, 1H), 7.67 (d, J = 8.5 Hz, 1H) | Not explicitly provided for all carbons |

| 5-iodo-6-methyl-1H-indole rsc.org | Not explicitly provided | Not explicitly provided |

| 4-iodo-1H-indole nih.gov | Not explicitly provided | Not explicitly provided |

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning complex NMR spectra and elucidating the complete molecular structure. numberanalytics.comipb.pt These methods provide correlation maps between different nuclei, revealing connectivity and spatial relationships. numberanalytics.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, helping to establish the connectivity of adjacent protons in the molecule. numberanalytics.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons with their directly attached heteronuclei, most commonly ¹³C or ¹⁵N. numberanalytics.comipb.pt This is crucial for assigning the carbon signals in the ¹³C NMR spectrum based on the assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons (typically over two or three bonds). numberanalytics.comipb.pt It is particularly powerful for identifying quaternary carbons and piecing together different molecular fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly bonded. numberanalytics.comdiva-portal.org This provides critical information about the three-dimensional structure and stereochemistry of the molecule. diva-portal.org

These advanced NMR techniques, when used in combination, provide a comprehensive picture of the molecular architecture of substituted indoles. ipb.ptresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. rsc.org High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the molecular formula. rsc.orgrsc.org The fragmentation pattern observed in the mass spectrum provides valuable information about the structure of the molecule, as different parts of the molecule break off in predictable ways. For instance, the mass spectrum of a halogenated indole will show a characteristic isotopic pattern for the halogen atom. rsc.orgbeilstein-journals.org

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. rsc.orgbohrium.com The absorption of IR radiation or the scattering of light in Raman spectroscopy corresponds to specific bond vibrations (stretching, bending, etc.). The positions and intensities of the peaks in the IR and Raman spectra are characteristic of the functional groups present in the molecule. For substituted indoles, characteristic peaks for N-H stretching, C-H stretching and bending, and C=C aromatic stretching can be observed. rsc.orgresearchgate.net The presence of the iodo and methyl groups will also influence the vibrational spectra. rsc.org

Table 2: Characteristic IR Absorption Frequencies for Substituted Indoles

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| N-H | Stretching | 3200-3500 | rsc.org |

| C-H (aromatic) | Stretching | 3000-3100 | rsc.org |

| C-H (aliphatic) | Stretching | 2850-3000 | rsc.org |

| C=C (aromatic) | Stretching | 1400-1600 | rsc.org |

| C-N | Stretching | 1200-1350 | rsc.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Elucidation

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. nih.govbeilstein-journals.org The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. researchgate.net For indole and its derivatives, the UV-Vis spectrum typically shows two main absorption bands, corresponding to the ¹Lₐ and ¹Lₑ transitions of the indole chromophore. nih.gov The positions and intensities of these bands are sensitive to the nature and position of substituents on the indole ring. nih.govrsc.org Methyl substitution on the pyrrole (B145914) ring tends to affect the energies of both the ¹Lₐ and ¹Lₑ transitions. nih.gov

Computational Chemistry and Theoretical Studies of 4 Iodo 5 Methyl 1h Indole

Quantum Mechanical Calculations (e.g., Density Functional Theory, DFT) for Optimized Geometry and Electronic Structure

Quantum mechanical calculations, particularly those using Density Functional Theory (DFT), are a cornerstone for understanding the molecular structure of organic compounds. ijcce.ac.ir Methods like B3LYP, often paired with basis sets such as 6-311++G(d,p), are standard for optimizing the geometry of molecules to their lowest energy state. ijcce.ac.irdoi.org This process yields crucial data on bond lengths, bond angles, and dihedral angles. For a molecule like 4-iodo-5-methyl-1H-indole, these calculations would reveal how the iodine and methyl substituents influence the planarity and geometry of the bicyclic indole (B1671886) ring system. For example, DFT calculations on 1-ethyl-5-iodoindolin-2-one, a related structure, were used to optimize its molecular geometry, taking into account the heavy iodine atom by using a pseudopotential basis set (LanL2DZ). iucr.org However, specific optimized parameters for this compound are not available.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies) and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a critical tool for predicting the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insight into the molecule's stability and reactivity; a smaller gap generally suggests higher reactivity. doi.org FMO analysis for this compound would map the electron density of these orbitals, indicating the likely sites for electrophilic and nucleophilic attack. While this analysis is common for similar heterocyclic compounds researchgate.net, specific HOMO-LUMO energy values and orbital diagrams for this compound have not been reported.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule, revealing insights into intramolecular bonding, lone pairs, and hyperconjugative interactions. wisc.edu This method quantifies charge transfer between donor (filled) and acceptor (unfilled) orbitals, with the stabilization energy E(2) indicating the strength of these interactions. For this compound, NBO analysis would elucidate the electronic effects of the iodine and methyl substituents on the indole ring, such as charge delocalization and the nature of the C-I bond. Studies on other iodo-organic compounds have utilized NBO to understand molecular stability researchgate.net, but specific E(2) values and charge distribution data for this compound are absent from the literature.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Regions

Molecular Electrostatic Potential (MEP) mapping is a visualization method that illustrates the charge distribution on the surface of a molecule, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.net Color-coded maps typically show negative potential (red/yellow) in areas prone to electrophilic attack and positive potential (blue) in regions susceptible to nucleophilic attack. An MEP map of this compound would be invaluable for predicting its intermolecular interaction patterns, including potential sites for hydrogen bonding and halogen bonding. While the methodology is widely applied researchgate.netdoi.org, a specific MEP map for this compound is not available.

Non-Linear Optical (NLO) Properties and Other Electronic Influences

The study of non-linear optical (NLO) properties investigates how a material's optical properties change under intense light, which is crucial for applications in optoelectronics and telecommunications. bldpharm.com Computational methods can predict NLO behavior by calculating parameters like polarizability (α) and the first-order hyperpolarizability (β). researchgate.net Molecules with significant intramolecular charge transfer often exhibit strong NLO responses. The NLO properties of various indole derivatives have been explored acs.org, and a study on 5-iodoindole (B102021) indicated that its electronic and NLO properties could be obtained via DFT calculations. bohrium.com However, specific calculated values for polarizability and hyperpolarizability for this compound have not been published.

Solvation Effects on Molecular Properties

The properties of a molecule can be significantly influenced by its solvent environment. Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate these solvation effects. ijcce.ac.ir These calculations can reveal how properties like electronic spectra, geometry, and reactivity indices change in different solvents. For instance, studies on 2-Fluoro-4-iodo-5-methylpyridine have investigated how HOMO-LUMO energies and NLO properties are affected by various solvents. researchgate.net A similar analysis for this compound would provide a more complete understanding of its behavior in solution, but such specific studies are not currently available.

Applications and Advanced Research Directions of 4 Iodo 5 Methyl 1h Indole Derivatives

Exploration of Structure-Activity Relationships (SAR) in Substituted Indole (B1671886) Systems

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing the therapeutic potential of lead compounds. By systematically altering the chemical structure of a molecule and evaluating the resulting changes in biological activity, researchers can identify key pharmacophores and understand how different functional groups contribute to the compound's efficacy and selectivity. arkat-usa.orgsci-hub.se

Impact of Halogenation (Iodine) and Alkylation (Methyl) on Biological Activity Profiles

The introduction of halogen atoms, such as iodine, and alkyl groups, like a methyl group, onto the indole scaffold can profoundly alter the physicochemical properties and, consequently, the biological activity of the resulting derivatives. nih.govresearchgate.net Halogenation, for instance, can enhance lipophilicity, which may improve membrane permeability and cellular uptake. nih.gov The position of the halogen on the indole ring is also critical, with studies showing that substitution at different positions leads to varied biological effects. nih.govnih.govvliz.be For example, in a study on halogenated indoles, chloro and bromo substitutions at the 4 or 5-position were found to be important for antibacterial activity against Vibrio parahaemolyticus. nih.gov Similarly, iodinated indoles have demonstrated significant biological activities, including the ability to eradicate persister cells and biofilms of Escherichia coli and Staphylococcus aureus. nih.gov

Alkylation, such as the introduction of a methyl group, can also modulate biological activity. The position and size of the alkyl group can influence how the molecule interacts with its biological target. researchgate.net For instance, N-methylation of certain indole derivatives has been shown to be essential for their cytotoxic activity. researchgate.net In some cases, the combination of halogenation and alkylation can lead to synergistic effects, resulting in compounds with enhanced potency. nih.gov

Interactive Table: Impact of Halogenation and Alkylation on Indole Activity

| Compound Class | Substitution | Observed Biological Effect | Reference |

|---|---|---|---|

| Halogenated Indoles | 4- or 5-position chloro/bromo | Essential for antibacterial activity against Vibrio parahaemolyticus | nih.gov |

| Iodinated Indoles | 5-iodoindole (B102021) | Eradication of persister cells and biofilms of E. coli and S. aureus | nih.gov |

| N-methylindoles | N-methylation | Essential for cytotoxicity in certain indolo[2,3-b]quinolines | researchgate.net |

Role of Indole Scaffold in Ligand-Receptor Interactions and Enzyme Inhibition

The indole nucleus serves as a versatile scaffold that can engage in various non-covalent interactions with biological macromolecules, including receptors and enzymes. researchgate.net These interactions, which include hydrogen bonding, π–π stacking, and cation–π interactions, are fundamental to the biological activity of indole derivatives. mdpi.com The nitrogen atom of the indole ring can act as a hydrogen bond donor, a feature that has been shown to be crucial for binding to certain receptors, such as the benzodiazepine (B76468) receptor. mdpi.comnih.gov

The aromatic nature of the indole ring facilitates π–π stacking interactions with aromatic amino acid residues in the binding sites of proteins. mdpi.com This type of interaction is important for the stabilization of the ligand-receptor complex. Furthermore, the indole ring can participate in cation–π interactions, where the electron-rich π-system of the indole interacts favorably with a nearby cation, such as a positively charged amino acid residue. mdpi.com

Indole derivatives have been extensively studied as enzyme inhibitors. researchgate.net For instance, many non-steroidal anti-inflammatory drugs (NSAIDs) based on the indole scaffold, such as indomethacin (B1671933), exert their effects by inhibiting cyclooxygenase (COX) enzymes. arkat-usa.orgjapsonline.comnih.gov The ability of the indole scaffold to be readily functionalized allows for the design of derivatives that can selectively target specific enzymes, thereby reducing off-target effects. japsonline.com

Preclinical Investigations into Biological Activities (excluding clinical data)

The unique structural features of 4-iodo-5-methyl-1H-indole and its derivatives have prompted extensive preclinical research to explore their potential therapeutic applications. These investigations have focused on a range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant effects.

Antimicrobial Research (e.g., against bacteria, fungi)

The emergence of drug-resistant pathogens has created an urgent need for new antimicrobial agents. vliz.be Indole derivatives have shown considerable promise in this area, with studies demonstrating their activity against a variety of bacteria and fungi. znaturforsch.commdpi.com Halogenated indoles, in particular, have been found to exhibit potent antibacterial and antibiofilm activities. nih.govvliz.be

For example, 5-iodoindole has been reported to be effective against persister cells and biofilms of both E. coli and S. aureus. nih.gov In another study, various halogenated indoles, including those with iodo substitutions, were shown to improve the survival of brine shrimp larvae challenged with the pathogenic bacterium Vibrio campbellii. vliz.be The mechanism of action of these compounds often involves the disruption of bacterial virulence factors, such as motility and biofilm formation. vliz.be

Research has also explored the antifungal properties of indole derivatives. nih.govresearchgate.net Some indole-containing hybrids have demonstrated broad-spectrum activity against various fungal pathogens, including Candida albicans. nih.gov The structure-activity relationship studies have revealed that substitutions on the indole ring, such as halogenation, can significantly enhance the antifungal potency. nih.gov

Interactive Table: Preclinical Antimicrobial Activity of Substituted Indoles

| Compound/Derivative Class | Target Organism | Observed Effect | Reference |

|---|---|---|---|

| 5-Iodoindole | E. coli, S. aureus | Eradication of persister cells and biofilms | nih.gov |

| Halogenated Indoles | Vibrio campbellii | Improved survival of infected brine shrimp | vliz.be |

| Indole-triazole derivative | S. aureus, C. albicans | Broad-spectrum antibacterial and antifungal activity | nih.gov |

Anti-inflammatory Research

Inflammation is a complex biological response implicated in a wide range of diseases. nih.gov Indole derivatives have long been recognized for their anti-inflammatory properties, with indomethacin being a well-known example of an indole-based NSAID. arkat-usa.orgamazonaws.com Research has focused on developing new indole derivatives with improved efficacy and reduced side effects. japsonline.comnih.gov

The anti-inflammatory effects of many indole derivatives are attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). nih.govresearchgate.net Some derivatives have shown selective inhibition of COX-2, the inducible isoform of the enzyme that is upregulated during inflammation. japsonline.comnih.gov This selectivity is desirable as it may lead to a better safety profile compared to non-selective COX inhibitors. japsonline.com

Studies have shown that substitutions on the indole ring can significantly influence the anti-inflammatory activity. arkat-usa.orgnih.gov For instance, brominated indoles have been found to inhibit the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and prostaglandin (B15479496) E2 (PGE2). nih.gov The position of the bromine atom on the indole ring was found to be a critical determinant of its activity. nih.gov

Antioxidant Research

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in the pathogenesis of numerous diseases. nih.govtandfonline.com Indole derivatives, including those related to melatonin (B1676174), have been investigated for their antioxidant properties. tandfonline.comnih.gov

The antioxidant activity of indole derivatives can be attributed to their ability to scavenge free radicals and chelate metal ions. tandfonline.commdpi.com The indole nucleus itself possesses antioxidant properties, and these can be further enhanced by the introduction of specific substituents. nih.gov For example, studies on melatonin analogues have shown that modifications to the indole structure can lead to compounds with potent antioxidant and cytoprotective effects. nih.gov

Research has demonstrated that some synthetic indole derivatives exhibit significant antioxidant activity, comparable to or even exceeding that of well-known antioxidants like ascorbic acid. nih.govtandfonline.com These compounds have been shown to protect against lipid peroxidation and reduce oxidative damage in various experimental models. tandfonline.comnih.gov

Anticancer Research

Derivatives of this compound have emerged as a focal point in anticancer research, demonstrating potential through various mechanisms of action, including enzyme inhibition and anti-proliferative effects in cancer cell lines.

Enzyme Inhibition:

A key strategy in cancer therapy is the inhibition of enzymes that are crucial for cancer cell growth and survival. nih.gov Derivatives of this compound have been explored as inhibitors of several important cancer-related enzymes.

Histone Deacetylases (HDACs): HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. epo.org Their aberrant activity is linked to the development and progression of various cancers. google.com Consequently, HDAC inhibitors have emerged as a promising class of anticancer drugs. Research has shown that certain indole-based compounds can act as potent HDAC inhibitors. epo.orggoogle.com While specific studies on this compound derivatives as HDAC inhibitors are emerging, the broader class of indole derivatives has shown significant promise. For instance, some indole-based HDAC inhibitors have demonstrated potent activity against specific HDAC isoforms, such as HDAC1, HDAC2, and HDAC6. researchgate.net The design of these inhibitors often involves a structure that can effectively chelate the zinc ion in the active site of the enzyme.

Topoisomerase II: Topoisomerase II is another vital enzyme involved in DNA replication and chromosome segregation. Its inhibition can lead to DNA damage and ultimately, cancer cell death. Some indole derivatives have been investigated for their ability to inhibit topoisomerase II, highlighting another potential avenue for the anticancer applications of this compound derivatives. nih.gov

Anti-proliferative Actions in Cell Lines:

The anti-proliferative activity of this compound derivatives has been evaluated against various cancer cell lines. These studies are crucial for determining the potency and selectivity of these compounds.

For example, a series of novel double- and triple-modified colchicine (B1669291) derivatives, including 4-iodo-7-deacetyl-10-thiocolchicine analogues, were synthesized and tested against several cancer cell lines. researchgate.net These compounds were found to be active in the low nanomolar range. researchgate.net Specifically, the 4-iodo-7-deacetyl-10-thiocolchicine analogues were slightly more effective against the LoVo (colon cancer) cell line. researchgate.net

In another study, novel isatinspirooxazine derivatives were synthesized and evaluated for their anti-proliferative activity against breast cancer (MCF-7 and MDA-MB231) and lung cancer (A549) cell lines. scielo.br One of the synthesized compounds, 4-methyl,5'-methyl-spiro[(5-aza-4-eno-3-one-cyclohexane)-1,3'-(1H-indol-one)], demonstrated a half-maximal inhibitory concentration (IC50) of 0.34 µM against the MDA-MB231 breast cancer cell line, which was more potent than the reference drug, doxorubicin (B1662922) (IC50 = 1.88 µM). scielo.br

Furthermore, mefenamic acid-based indole derivatives have been synthesized and evaluated for their anti-proliferative properties against normal and cancer cell lines. researchgate.net Several of these compounds showed selective growth inhibition of oral cancer cells (CAL 27). researchgate.net

| Derivative Class | Cancer Cell Line | Activity | Reference |

|---|---|---|---|

| 4-Iodo-7-deacetyl-10-thiocolchicine analogues | LoVo (Colon) | Active in low nanomolar range | researchgate.net |

| 4-Methyl,5'-methyl-spiro[(5-aza-4-eno-3-one-cyclohexane)-1,3'-(1H-indol-one)] | MDA-MB231 (Breast) | IC50 = 0.34 µM | scielo.br |

| Mefenamic acid based indole derivatives | CAL 27 (Oral) | Selective growth inhibition | researchgate.net |

Receptor Binding Studies

The indole scaffold is a common motif in ligands for various receptors, including serotonin (B10506) receptors. The affinity of this compound derivatives for specific receptors can provide insights into their potential therapeutic applications, particularly in the context of neurological and psychiatric disorders.

Serotonin Receptors:

While direct studies on this compound derivatives binding to serotonin receptors are not extensively detailed in the provided context, the broader class of pyrimido[5,4-b]indoles has been investigated as selective ligands for Toll-like receptor 4. nih.gov This suggests that the indole core can be modified to achieve selective binding to various receptors. The introduction of a halogen, such as iodine, at the C8 position of the pyrimido[5,4-b]indole core was achieved to explore its effect on receptor binding. nih.gov

Other Investigational Biological Activities

The versatility of the indole nucleus allows for the exploration of a wide range of biological activities beyond anticancer and receptor binding studies. rsc.orgjetir.org

Antidiabetic: Indole derivatives have shown potential as antidiabetic agents. tandfonline.com For instance, a series of substituted indole derivatives were discovered and evaluated for their glucokinase activating (GKA) properties. tandfonline.com One such derivative, with methyl and thiazol-5-yl methanol (B129727) substitutions, exhibited a potent EC50 value of 0.019 μM. tandfonline.com

Antiviral: The antiviral potential of indole derivatives is another active area of research. jetir.org For example, 4,6-disubstituted pyrimido[4,5-b]indole ribonucleosides have been synthesized and some have shown activity against the Dengue virus. researchgate.net Additionally, other indole derivatives have been identified as inhibitors of the Herpes Simplex Virus-1 (HSV-1). jetir.org

Antitubercular: Indole derivatives have also been investigated for their activity against Mycobacterium tuberculosis. nih.gov For instance, the compound (E)-7-iodo-3-(5-methylhex-2-yn-1-ylidene)-3,4-dihydro-1H- rsc.orgscience.govoxazepino[6,5,4-hi]indol-1-one demonstrated good antimycobacterial activity with a minimum inhibitory concentration (MIC) of 0.2 g/ml. nih.gov

Anticonvulsant: Several series of tetracyclic indole derivatives have been synthesized and tested for their anticonvulsant activity. nih.govpharmacophorejournal.com Some of these compounds showed good activity in the rat maximal electroshock test. nih.gov The structure-activity relationship studies of these derivatives can guide the design of more potent anticonvulsant agents. sci-hub.se

| Activity | Derivative/Compound | Finding | Reference |

|---|---|---|---|

| Antidiabetic | Substituted indole derivative | EC50 = 0.019 μM (Glucokinase activation) | tandfonline.com |

| Antiviral | 4,6-disubstituted pyrimido[4,5-b]indole ribonucleosides | Activity against Dengue virus | researchgate.net |

| Antitubercular | (E)-7-iodo-3-(5-methylhex-2-yn-1-ylidene)-3,4-dihydro-1H- rsc.orgscience.govoxazepino[6,5,4-hi]indol-1-one | MIC = 0.2 g/ml | nih.gov |

| Anticonvulsant | Tetracyclic indole derivatives | Good activity in rat maximal electroshock test | nih.gov |

Development of this compound as a Building Block for Complex Molecules

The this compound scaffold is not only a source of bioactive derivatives but also a valuable intermediate in the synthesis of more complex molecular architectures, including natural product analogs and fused heterocyclic systems.

Indole alkaloids are a large and structurally diverse class of natural products with a wide range of biological activities. rsc.org The synthesis of analogs of these natural products is a key strategy in drug discovery to improve their potency, selectivity, and pharmacokinetic properties. The this compound unit can be a crucial starting material or intermediate in the total synthesis of such analogs. researchgate.net For instance, the synthesis of hapalindole alkaloids has been approached using 4-iodoindoles as precursors. researchgate.net The iodo-substituent provides a handle for further chemical transformations, such as cross-coupling reactions, to build up the complex carbon skeleton of the target alkaloid.

The fusion of an indole ring with other heterocyclic systems can lead to novel chemical entities with unique pharmacological profiles. Pyrimidoindoles, for example, are a class of fused heterocycles that have attracted significant attention in medicinal chemistry. The synthesis of pyrimido[4,5-b]indoles can be achieved through various synthetic routes, including palladium-catalyzed intramolecular arylation of pyrimidine (B1678525) substrates. researchgate.net In this context, a this compound derivative could serve as a key precursor for the construction of the pyrimido[4,5-b]indole core. For example, 7-iodo-9H-pyrimido[4,5-b]indole has been used as a starting material for the synthesis of potent GSK-3β inhibitors. uef.fi

Future Perspectives in Indole-Based Chemical Biology and Drug Discovery Research

The continued exploration of this compound derivatives holds significant promise for the future of chemical biology and drug discovery. The development of more efficient and regioselective methods for the synthesis of these derivatives will be crucial for accessing a wider range of chemical diversity. Furthermore, a deeper understanding of the structure-activity relationships of these compounds will guide the rational design of more potent and selective therapeutic agents. The integration of computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, will play an increasingly important role in this process. As our understanding of the molecular basis of diseases continues to grow, the versatile this compound scaffold is poised to be a valuable platform for the discovery of novel drugs targeting a wide range of human ailments.

Conclusion and Future Research Directions

Summary of Current Research Landscape Pertaining to 4-Iodo-5-methyl-1H-indole

The current research landscape for this compound is primarily centered on its utility as a versatile chemical intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The indole (B1671886) scaffold itself is a privileged structure in drug discovery, found in numerous bioactive natural products and synthetic pharmaceuticals. researchgate.netnih.gov The introduction of an iodine atom at the 4-position and a methyl group at the 5-position provides specific steric and electronic properties, creating a unique building block for targeted synthesis.

Research has established that the iodo-substituent is a key functional handle for engaging in various transition-metal-catalyzed cross-coupling reactions. This allows for the strategic introduction of diverse chemical moieties at the C4 position of the indole ring, a crucial feature for developing structure-activity relationships (SAR) in drug candidates. Similarly, substituted indoles are foundational in creating organosilicon compounds, which have significant applications in pharmaceuticals and material science. acs.org For instance, palladium-catalyzed reactions are efficiently used for the C-H silylation of related iodinated indole derivatives, demonstrating a robust method for creating silicon-containing indoles. acs.org

While direct biological studies on this compound are not extensively documented in publicly available literature, research on analogous substituted indoles provides a strong rationale for its importance. For example, various halogenated indoles have been investigated for their potential as anticancer, antiviral, and antimicrobial agents. researchgate.netnih.gov Specifically, indole derivatives are explored as inhibitors for enzymes like ALOX15, which is a target in inflammation and cancer research. mdpi.com The specific substitution pattern of this compound makes it a valuable precursor for synthesizing libraries of compounds to be screened against such biological targets.

Table 1: Summary of Research Context for Substituted Indoles

| Research Area | Key Application/Finding | Relevance to this compound | Citation |

|---|---|---|---|

| Medicinal Chemistry | Indole scaffold is a core component of many bioactive molecules and approved drugs. | Serves as a key building block for synthesizing potential new therapeutic agents. | researchgate.net |

| Synthetic Chemistry | Iodinated aromatics are excellent substrates for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). | The iodine at C4 allows for facile introduction of diverse functional groups to build molecular complexity. | rsc.org |

| Enzyme Inhibition | Substituted indoles have been identified as allosteric inhibitors of enzymes like 15-lipoxygenase (ALOX15). | Derivatives of this compound could be synthesized to probe enzyme-inhibitor interactions. | mdpi.com |

| Materials Science | Organosilicon compounds derived from indoles possess unique chemical and physical properties for advanced materials. | Can be used as a precursor in the synthesis of novel silicon-containing indole materials. | acs.org |

Identification of Promising Avenues for Further Investigation

Building upon its role as a synthetic intermediate, several promising avenues exist for future research involving this compound. These investigations could unlock new applications and deepen the understanding of its chemical and biological potential.

One of the most promising directions is the synthesis and evaluation of novel kinase inhibitors . Kinases are critical targets in oncology, and the indole nucleus is a common feature in many approved kinase inhibitors. The this compound core could be elaborated through coupling reactions to generate libraries of derivatives aimed at specific kinases, such as MAP4K1 or Aurora A, which are known to be modulated by indole-containing molecules. nih.govnih.gov

A second key area is the exploration of its derivatives as antimicrobial or antiviral agents . Halogenated compounds often exhibit enhanced biological activity. Synthesizing and screening a series of compounds derived from this compound against various bacterial and viral strains could lead to the discovery of new therapeutic leads. nih.gov

Furthermore, there is significant potential in the field of materials science . The unique electronic properties of the indole ring, modified by the iodo and methyl groups, could be harnessed to create novel organic electronic materials. Future work could focus on synthesizing polymers or small molecules incorporating this moiety for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Finally, developing new synthetic methodologies that utilize this compound as a starting material would be highly valuable. This could include exploring novel C-H activation or photoredox catalysis reactions to functionalize other positions on the indole ring, thereby providing access to a wider range of structurally diverse compounds.

Methodological Advancements and Interdisciplinary Approaches

Future progress in the study and application of this compound will likely be driven by methodological advancements and the integration of interdisciplinary approaches.

Methodological Advancements:

High-Throughput Synthesis and Screening: The combination of automated synthesis platforms with high-throughput screening (HTS) could rapidly generate and evaluate large libraries of derivatives of this compound. This would accelerate the discovery of new bioactive compounds.

Greener Synthetic Routes: Research into more environmentally benign synthetic methods is crucial. researchgate.net This includes the use of water as a solvent, microwave-assisted synthesis, or the development of reusable catalysts for reactions involving this compound, reducing waste and energy consumption. researchgate.net

Advanced Spectroscopic and Crystallographic Analysis: Detailed structural elucidation of derivatives through techniques like 2D NMR and single-crystal X-ray diffraction will be essential for understanding structure-activity relationships and for rational drug design. acs.orgnih.gov

Interdisciplinary Approaches:

Computational Chemistry and Molecular Modeling: Integrating computational studies, such as molecular docking, can predict the binding affinity of this compound derivatives to biological targets like enzymes or receptors. mdpi.com This in silico approach can prioritize the synthesis of the most promising candidates, saving time and resources.

Chemical Biology: Using derivatives of this compound to create chemical probes could help in elucidating complex biological pathways. For example, a fluorescently tagged or biotinylated version could be used to identify and isolate its cellular binding partners.

Chemoproteomics: This approach can be used to identify the protein targets of bioactive derivatives within a complex biological system, providing insights into their mechanism of action and potential off-target effects.

By leveraging these advanced methods and fostering collaboration between synthetic chemists, biologists, and computational scientists, the full potential of this compound as a scaffold for new technologies and therapeutics can be realized.

Q & A

Q. Table 1: Representative Synthetic Conditions for Halogenated Indoles

| Halogenation Agent | Catalyst | Temperature (°C) | Yield (%) | Reference Approach |

|---|---|---|---|---|

| NIS | None | 25 | 45–55 | Adapted from |

| ICl | AlCl₃ | 0 | 60–70 | Analogous to |

Advanced: How can SHELXL resolve crystallographic data contradictions in this compound structures?

Answer:

Discrepancies in X-ray diffraction data (e.g., thermal parameter outliers or twinning) require advanced refinement strategies. SHELXL’s robust algorithms enable:

- Twinning Refinement: Use the TWIN and BASF commands to model twinned crystals, common in halogenated indoles due to heavy-atom effects .

- Hydrogen Bonding Networks: Apply AFIX constraints to fix disordered hydrogen atoms, particularly around the iodine and methyl groups .

- Validation: Cross-check refinement results with the ADDSYM tool in OLEX2 to detect missed symmetry operations, ensuring structural accuracy .

Case Study:

In a related iodinated indole, SHELXL reduced R1 from 0.12 to 0.05 by iteratively refining anisotropic displacement parameters (ADPs) for iodine and methyl groups, resolving electron density ambiguities .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- ¹H/¹³C NMR: Identify substituent positions via chemical shifts. For this compound:

- Mass Spectrometry (HRMS): Confirm molecular weight (calc. for C₉H₈IN: 273.97 g/mol) with <2 ppm error .

- IR Spectroscopy: Detect N-H stretches (~3400 cm⁻¹) and C-I vibrations (~500 cm⁻¹) .

Advanced: How to address discrepancies between computational predictions and experimental NMR data for halogenated indoles?

Answer:

Contradictions often arise from solvent effects, conformational flexibility, or relativistic effects (e.g., iodine’s spin-orbit coupling). Mitigation strategies include:

- DFT Calculations: Use solvent models (e.g., PCM for DMSO or CDCl₃) in Gaussian or ORCA to simulate chemical shifts. Compare Boltzmann-weighted averages of conformers with experimental data .

- Relativistic Corrections: Apply ZORA (Zero-Order Regular Approximation) in ADF software to account for iodine’s heavy-atom effect on NMR shifts .

- Dynamic Effects: Perform variable-temperature NMR to assess rotational barriers (e.g., methyl group rotation), which may obscure predicted splitting patterns .

Basic: What purification strategies optimize isolation of this compound?

Answer:

- Solvent Selection: Use low-polarity solvents (e.g., hexane) for recrystallization to exploit the compound’s low solubility at 0–4°C .

- Chromatography: Employ gradient elution (hexane → ethyl acetate) on silica gel columns. Monitor fractions via UV-Vis (λ ~280 nm for indole π→π* transitions) .